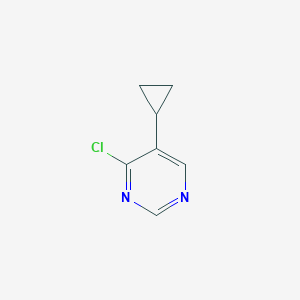

4-chloro-5-cyclopropylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-cyclopropylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2/c8-7-6(5-1-2-5)3-9-4-10-7/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBZUWDRUAFBRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 4 Chloro 5 Cyclopropylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Core

Nucleophilic aromatic substitution (SNAr) stands as a primary pathway for the functionalization of 4-chloro-5-cyclopropylpyrimidine. The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of two nitrogen atoms, facilitates the attack of nucleophiles, leading to the displacement of the chlorine atom.

Regioselectivity of Nucleophilic Displacement at the C-4 Position

The reaction of 2,4-dihalopyrimidines with nucleophiles typically results in the selective displacement of the halide at the C-4 position. stackexchange.com This pronounced regioselectivity is a cornerstone of pyrimidine chemistry and is observed in the reactions of this compound. The preference for substitution at C-4 over other positions, such as C-2 or C-6, is governed by fundamental electronic principles.

Several factors contribute to the heightened reactivity of the C-4 position:

Electronic Stabilization: The pyrimidine ring's nitrogen atoms are powerfully electron-withdrawing, creating regions of significant partial positive charge on the carbon atoms. The C-4 and C-6 positions are para and ortho, respectively, to the N-3 nitrogen, while the C-2 position is flanked by both nitrogens. Attack at the C-4 position allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the N-1 nitrogen through resonance, a stabilizing effect not fully available to an attack at C-2. stackexchange.com

Frontier Molecular Orbital (FMO) Theory: Computational analyses reveal that the Lowest Unoccupied Molecular Orbital (LUMO) of pyrimidine derivatives often has the largest coefficient at the C-4 carbon. stackexchange.commdpi.com According to FMO theory, the nucleophilic attack will preferentially occur at the site with the largest LUMO coefficient, predicting C-4 as the most electrophilic center. stackexchange.com For instance, in 2,4-dichloroquinazoline, a related heterocyclic system, the C4 orbitals make a greater contribution to the LUMO, explaining the observed regioselectivity. mdpi.com

Steric Hindrance: While the C-2 position is highly activated electronically by two adjacent nitrogen atoms, it is also more sterically hindered. The repulsion between the lone pairs of the ring nitrogens and the approaching nucleophile is greater at the C-2 position than at the C-4 position, further favoring the latter as the site of attack. stackexchange.com

Reactivity at C-2 and C-6 Positions in Substituted Chloropyrimidines

While the C-4 position is the most common site for nucleophilic attack in 4-chloropyrimidines, the reactivity of the C-2 and C-6 positions is not negligible and can be exploited under specific conditions. In di- or tri-substituted pyrimidines, the interplay between the electronic effects of the various substituents determines the ultimate regiochemical outcome.

For a substrate like 2,4-dichloropyrimidine, the initial substitution occurs selectively at C-4. stackexchange.comsemanticscholar.org The newly introduced group at C-4 then modifies the electronic landscape for a potential second substitution at C-2. For example, if an electron-donating group is introduced at C-4, it can deactivate the ring towards further substitution, making the displacement of the C-2 chlorine more difficult. Conversely, an electron-withdrawing group at C-4 would enhance the reactivity of the C-2 position.

In some specialized cases, C-2 selectivity can be achieved even in the presence of a C-4 leaving group. Quantum mechanics (QM) analyses of 2-MeSO₂-4-chloropyrimidine show that while amines selectively substitute at C-4, alkoxides and formamide (B127407) anions react exclusively at C-2. wuxiapptec.com This reversal of regioselectivity is attributed to the formation of a hydrogen bond between the acidic proton of the methylsulfonyl group and the incoming nucleophile, which directs the attack to the adjacent C-2 position and lowers the transition state energy for that pathway. wuxiapptec.com Although this compound lacks such a directing group, this example illustrates that C-2 substitution is possible when specific stabilizing interactions are at play.

The C-6 position, being electronically similar to C-4 (both are ortho and para to a ring nitrogen), is also a potential site for substitution. However, in this compound, there is no leaving group at C-6. In other pyrimidine systems, such as 5-chloro-2,4,6-trifluoropyrimidine, sequential substitution at C-4, C-6, and then C-2 is observed, again highlighting the general reactivity hierarchy. semanticscholar.org

Kinetic Studies and Mechanistic Insights into SNAr of Chloropyrimidines

The SNAr reaction of chloropyrimidines is generally understood to proceed via a two-step addition-elimination mechanism.

Addition Step: The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction. youtube.com

Elimination Step: The aromaticity of the pyrimidine ring is restored through the expulsion of the chloride leaving group from the Meisenheimer complex. This step is usually fast.

Recent investigations, however, suggest that the mechanism may be more nuanced. Kinetic studies on the SNAr reactions of other activated aromatic systems with biothiols suggest a mechanism that is on the borderline between a concerted and a stepwise pathway. frontiersin.orgnih.govresearchgate.net In these cases, Brönsted-type plots, which correlate reaction rates with the pKa of the nucleophile, are used to probe the nature of the transition state and the rate-determining step. nih.gov

Influence of Solvent and Catalysis on SNAr Pathways

The choice of solvent and the use of catalysts can profoundly impact the rate, yield, and even the mechanistic pathway of SNAr reactions on chloropyrimidines.

Solvent Effects: Solvents play a critical role by solvating the reactants and, more importantly, the charged transition state. nih.gov

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are highly effective for SNAr reactions. Their polarity helps stabilize the charged Meisenheimer complex, accelerating the rate-determining addition step. nih.gov

Protic Solvents: Protic solvents like water and alcohols can have a dual role. They can stabilize the charged intermediate through hydrogen bonding. However, they can also solvate the nucleophile through hydrogen bonds, reducing its nucleophilicity and potentially slowing the reaction. nih.gov Despite this, water has been shown to be an excellent solvent for the amination of chloroheterocycles, sometimes providing the cleanest reactions and highest yields, an effect attributed to "on-water" phenomena where the reaction occurs at the interface of the immiscible organic substrate and water. nih.gov

Green Solvents: In the push for more environmentally benign chemistry, water and deep eutectic solvents (DES) are being explored as alternatives to traditional organic solvents. DES, which are mixtures of hydrogen bond donors and acceptors, have been shown to influence the regioselectivity of SNAr reactions. researchgate.net

Catalysis:

Base Catalysis: In reactions with nucleophiles like amines or alcohols, a base is often required to deprotonate the nucleophile or to neutralize the HCl generated during the reaction. The choice of base can be critical.

Acid Catalysis: For less reactive nucleophiles like anilines, acid catalysis can be effective. For example, the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with anilines is promoted by hydrochloric acid. preprints.org The acid is thought to activate the substrate, though excess acid can deactivate the aniline (B41778) nucleophile by protonating it. preprints.org

Phase-Transfer Catalysis: Catalysts like tetrabutylammonium (B224687) bromide can facilitate reactions between reactants in different phases (e.g., a solid inorganic salt and a substrate dissolved in an organic solvent), enhancing reaction rates. researchgate.net

Lewis Acid Catalysis: Lewis acids such as Zn(NO₃)₂·6H₂O have been shown to catalyze the SNAr reaction of 2-chloropyrimidine (B141910) with various nucleophiles in acetonitrile. bath.ac.uk

| Factor | Influence on SNAr of Chloropyrimidines | Key Findings |

| Solvent Polarity | Stabilizes charged intermediates (Meisenheimer complex), generally increasing reaction rate. | Polar aprotic solvents like DMSO and DMF are highly effective. nih.gov |

| Protic Solvents | Can both stabilize intermediates and deactivate nucleophiles via hydrogen bonding. | Water can be a highly effective "green" solvent, potentially due to "on-water" effects. nih.gov |

| Acid Catalysis | Promotes reaction with weakly basic nucleophiles like anilines. | HCl can catalyze amination, but excess acid may be detrimental. preprints.org |

| Lewis Acid Catalysis | Activates the pyrimidine ring towards nucleophilic attack. | Zn(NO₃)₂·6H₂O has been shown to be an effective catalyst. bath.ac.uk |

| Phase-Transfer Catalysis | Facilitates reactions between reactants in different phases. | Tetrabutylammonium bromide used in conjunction with other catalysts can improve efficiency. researchgate.net |

Cross-Coupling Reactions for Selective Functionalization

Beyond SNAr, palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of this compound, enabling the formation of carbon-carbon bonds where SNAr is not feasible.

Suzuki-Miyaura Coupling and Related Palladium-Catalyzed Processes

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org For this compound, this reaction provides a strategic method to introduce aryl, heteroaryl, or vinyl groups at the C-4 position.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine, forming a Palladium(II) complex. This is often the rate-determining step, and the reactivity of halides generally follows the order I > Br > OTf >> Cl. libretexts.orguwindsor.ca The activation of the relatively inert C-Cl bond often requires specialized ligands on the palladium catalyst. chemrxiv.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide, in a process that requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to activate the organoboron species.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. semanticscholar.org

The success of Suzuki-Miyaura coupling on this compound depends on carefully optimized reaction conditions.

| Component | Role in Suzuki-Miyaura Coupling | Common Examples |

| Palladium Catalyst | Facilitates the oxidative addition and reductive elimination steps. | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) semanticscholar.orgnih.govmdpi.com |

| Ligand | Stabilizes the Pd catalyst and modulates its reactivity. Essential for activating C-Cl bonds. | Triphenylphosphine (B44618) (PPh₃), N-Heterocyclic Carbenes (NHCs) uwindsor.cachemrxiv.org |

| Base | Activates the organoboron reagent for transmetalation. | K₃PO₄, K₂CO₃, Cs₂CO₃ semanticscholar.orgmdpi.com |

| Solvent | Solubilizes reactants and influences catalyst activity. | 1,4-Dioxane, Toluene, Water, Ethanol semanticscholar.orgmdpi.comresearchgate.net |

| Boron Reagent | Source of the carbon nucleophile. | Arylboronic acids, Heteroarylboronic acids nih.govmdpi.com |

Microwave irradiation has been shown to be an effective technique for accelerating Suzuki couplings of 2,4-dichloropyrimidines, leading to C-4 substituted products in high yields with very low catalyst loading. semanticscholar.org The reaction is generally tolerant of various substituents on the aryl boronic acid partner. semanticscholar.org

While Suzuki-Miyaura is the most prominent, other palladium-catalyzed processes like Negishi (using organozinc reagents) and Kumada (using Grignard reagents) couplings can also be applied to install alkyl and heteroaryl groups that are challenging to introduce via Suzuki methods. nih.gov These cross-coupling strategies, combined with the SNAr reactions, provide a comprehensive toolkit for the selective and diverse functionalization of the this compound scaffold.

Other Transition Metal-Catalyzed Coupling Reactions

The chlorine atom at the C4 position of this compound is a key functional group that enables a variety of transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry for creating diverse molecular libraries. researchgate.net

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. For this compound, a Suzuki-Miyaura coupling would involve reacting it with a suitable boronic acid or boronate ester in the presence of a palladium catalyst and a base. While specific examples for this compound are not prevalent in the cited literature, the coupling of other chloropyrimidines and related chloro-heterocycles is well-documented. researchgate.netresearchgate.net For instance, the Suzuki-Miyaura cross-coupling of potassium cyclopropyltrifluoroborate (B8364958) with various aryl chlorides has been successfully demonstrated, highlighting the feasibility of coupling cyclopropyl (B3062369) moieties. nih.gov This suggests that this compound could be coupled with a variety of aryl, heteroaryl, or vinyl boronic acids to generate more complex structures. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base in an organic solvent. researchgate.netnih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgyoutube.com This reaction would allow for the introduction of an alkynyl substituent at the C4-position of the pyrimidine ring. The reaction is typically carried out under mild conditions with a base, such as an amine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.org Successful Sonogashira couplings have been performed on related heterocyclic systems like 7-chloro-5-methyl- nih.govthieme.delibretexts.orgtriazolo[1,5-a]pyrimidine, indicating the applicability of this method to this compound. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the synthesis of carbon-nitrogen bonds, involving the reaction of an aryl halide with an amine. libretexts.orgwikipedia.org This method would enable the substitution of the chlorine atom in this compound with a wide range of primary or secondary amines, amides, or other nitrogen nucleophiles. The development of various generations of catalyst systems, often employing sterically hindered phosphine ligands, has greatly expanded the scope and functional group tolerance of this reaction, making it applicable to even less reactive aryl chlorides. wikipedia.orgorganic-chemistry.orgnih.gov The regioselective amination of polychloropyrimidines has been achieved using palladium catalysts with dialkylbiarylphosphine ligands for aryl- and heteroarylamines. mit.edu

Table 1: Representative Conditions for Transition Metal-Catalyzed Coupling Reactions of Chloro-Heterocycles

| Coupling Reaction | Catalyst System | Base | Solvent | Temperature (°C) | Reference |

| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane / H₂O | 100 | nih.gov |

| Suzuki-Miyaura | Pd(OAc)₂ (ligand-free) | K₂CO₃ | Aqueous Phase | 80-100 | researchgate.net |

| Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | Room Temp. | wikipedia.orgyoutube.com |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | researchgate.net |

| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | wikipedia.org |

| Buchwald-Hartwig | Pd(OAc)₂ / XPhos | K₂CO₃ | t-Amyl alcohol | 100 | mit.edu |

Electrophilic Substitution and Oxidation Reactions of Pyrimidine Derivatives

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic character makes the ring generally resistant to electrophilic aromatic substitution reactions, which typically require electron-rich aromatic systems. Consequently, reactions such as nitration, halogenation, or Friedel-Crafts acylation are difficult to achieve on the pyrimidine core of this compound unless strongly activating, electron-donating substituents are present on the ring. The chloro and cyclopropyl groups are not sufficiently activating to promote such reactions under standard conditions. Electrophilic attack, if forced, would likely occur at a nitrogen atom rather than a carbon atom.

Oxidation Reactions: While electrophilic substitution on the carbon atoms of the pyrimidine ring is unfavorable, oxidation reactions can occur, typically at the nitrogen atoms.

N-Oxidation: The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides using oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The formation of a pyrimidine-N-oxide significantly alters the electronic properties of the ring, making it more susceptible to certain nucleophilic substitution reactions and potentially enabling different modes of reactivity. For instance, the formation of 2,6-diamino-4-chloropyrimidine-1-oxide has been reported, demonstrating that N-oxidation is a viable transformation for substituted chloropyrimidines. bldpharm.com

Oxidation of Substituents: While the pyrimidine ring itself is relatively stable to oxidation, substituents on the ring can be oxidized. However, the cyclopropyl group is generally stable under many oxidizing conditions.

Enzymatic Oxidation: In biological systems or through biocatalysis, oxidation can occur. For example, studies have shown the chloroperoxidase-catalyzed oxidation of 4-chloroaniline (B138754) to 4-chloronitrosobenzene, demonstrating that enzymatic systems can achieve oxidations on chlorinated aromatic structures. nih.gov While not a direct analogue, this suggests the possibility of biocatalytic transformations of this compound.

Ring Transformations and Cyclization Reactions of Pyrimidine Scaffolds

The pyrimidine scaffold can undergo various rearrangement and cyclization reactions, often initiated by nucleophilic attack or through intramolecular processes when suitably functionalized.

Ring Transformations: Ring transformation reactions of pyrimidines typically require drastic conditions or highly reactive nucleophiles. These reactions can lead to the formation of other heterocyclic systems. For example, some pyrimidine derivatives have been shown to undergo ring-opening upon treatment with strong nucleophiles like potassium amide, followed by recyclization into different ring systems.

Intramolecular Cyclization: A more common and synthetically useful reaction for derivatives of this compound involves intramolecular cyclization. If a nucleophilic moiety is introduced into the molecule, typically via substitution at the C4 position, it can subsequently react with another part of the molecule to form a new ring.

Intramolecular Nucleophilic Aromatic Substitution (SNAr): A powerful strategy for constructing fused heterocyclic systems involves introducing a side chain containing a nucleophile (e.g., -OH, -NH₂, -SH) that can subsequently attack another position on the pyrimidine ring. For instance, studies on 6-chloro-5-hydroxy-4-aminopyrimidines alkylated with aminoalkyl chlorides have shown that intramolecular SNAr cyclization can occur, leading to the formation of fused ring systems like tetrahydrooxazepines. nih.gov This type of reaction could be envisioned for derivatives of this compound, where a nucleophile-containing side chain is first installed at the C4 position.

Other Intramolecular Cyclizations: Various other intramolecular cyclization strategies can be applied. For example, N-chlorosuccinimide (NCS)-mediated intramolecular cyclizations have been used to form C-N bonds at the indole (B1671886) 2-position, demonstrating a method for creating complex polycyclic structures. mdpi.com Prodrug strategies have also been developed based on facile intramolecular cyclization reactions. nih.gov These examples highlight the potential for derivatives of this compound to serve as precursors for fused bicyclic or polycyclic systems of pharmaceutical interest.

Structure Activity Relationship Sar Studies and Derivative Exploration

Systematic Structural Modifications of the 4-Chloro-5-cyclopropylpyrimidine Scaffold

Systematic modifications of the this compound core have been a key strategy in the discovery of novel therapeutic agents. The core scaffold itself presents multiple positions amenable to chemical alteration, primarily at the 2, 4, and 6-positions of the pyrimidine (B1678525) ring, as well as the substituent on the cyclopropyl (B3062369) group.

One common approach involves the substitution of the chlorine atom at the C4 position. This is often achieved through nucleophilic substitution reactions, where various amines or other nucleophiles are introduced. For instance, the synthesis of 2,4-diaminopyrimidines can be accomplished by coupling a primary amine with a 2,4,6-trichloropyrimidine, followed by another nucleophilic substitution at the C2 position. nih.gov In a study focused on histone deacetylase (HDAC) inhibitors, a 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment was utilized as a "cap" group, demonstrating the utility of this scaffold in drug design. nih.gov The research revealed that smaller substituents, such as a methoxy (B1213986) group, on the phenylamino (B1219803) moiety were beneficial for HDAC inhibitory activity. nih.gov

Another synthetic strategy is the condensation of moieties with pre-existing desired substituents to form the pyrimidine heterocycle. nih.gov This allows for greater diversity in the final products. Research into novel phenylaminopyrimidine (PAP) derivatives as potential tyrosine kinase inhibitors has shown that the substitution pattern on a terminal pyridine (B92270) ring, attached at the C2 position of the pyrimidine, plays a critical role in defining the kinase inhibition selectivity profile. nih.gov

In a comprehensive study, a library of aminopyrimidine analogs was created by systematically varying the substituents at the 2, 4, and 5-positions of the pyrimidine ring. acs.org This allowed for a detailed exploration of the SAR and the development of more narrowly selective compounds. acs.org

| Position of Modification | Type of Modification | Resulting Compound Class | Biological Target | Key SAR Finding | Reference |

| C4 | Nucleophilic substitution with substituted anilines | 5-chloro-4-((substituted phenyl)amino)pyrimidines | HDAC | Small substituents on the phenyl ring are beneficial for activity. | nih.gov |

| C2 | Attachment of a substituted pyridine ring | Phenylaminopyrimidines (PAPs) | Tyrosine Kinases | Substitution pattern on the pyridine ring dictates kinase selectivity. | nih.gov |

| C2, C4, C5 | Varied substitutions | Aminopyrimidine analogs | Kinases | Mixing and matching side chains and core modifications can generate more selective inhibitors. | acs.org |

Role of the Cyclopropyl Moiety in Modulating Biological Activity

The cyclopropyl group at the C5 position of the pyrimidine ring is not merely a passive structural element; it actively contributes to the biological and pharmacological profile of the molecule. nih.goviris-biotech.de Its unique chemical properties are leveraged in drug design to overcome various challenges encountered during development. nih.gov

One of the most significant contributions of the cyclopropyl ring is its ability to enhance metabolic stability. nih.govhyphadiscovery.com The C-H bonds of a cyclopropyl group are shorter and stronger than those in linear alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. nih.govhyphadiscovery.com For example, replacing an N-ethyl group, which is prone to CYP-mediated oxidation, with an N-cyclopropyl group can significantly improve a drug's metabolic profile. iris-biotech.de

The cyclopropyl moiety also serves as a rigid scaffold that can help to conformationally constrain the molecule. iris-biotech.de This pre-organization can lead to a more favorable binding entropy when the molecule interacts with its biological target, thereby enhancing potency. nih.goviris-biotech.de Furthermore, the cyclopropyl ring can act as an isosteric replacement for other groups, such as alkenes or even small rings like phenyl, to fine-tune properties like lipophilicity. iris-biotech.descientificupdate.com For instance, replacing an isopropyl (clogP ~1.5) or phenyl (clogP ~2.0) group with a cyclopropyl group (clogP ~1.2) can reduce lipophilicity. iris-biotech.de

In a study comparing different substituents at the 5-position of a pyrimidine ring, the cyclopropyl group was found to have an intermediate effect on the number of kinases inhibited compared to a bromo or hydrogen substituent, highlighting its role in modulating selectivity. acs.org The introduction of a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at the C4 position of a pyrrolo[2,1-f] nih.goviris-biotech.denih.govtriazine scaffold led to the discovery of potent VEGFR-2 kinase inhibitors, further underscoring the importance of the cyclopropyl moiety in achieving high-affinity binding. nih.gov

| Property Influenced by Cyclopropyl Group | Mechanism | Consequence in Drug Design | Reference |

| Metabolic Stability | Stronger C-H bonds, reduced susceptibility to CYP oxidation | Increased drug half-life, reduced drug-drug interactions | nih.govhyphadiscovery.com |

| Potency | Conformational rigidity, favorable binding entropy | Enhanced binding affinity to the target | nih.goviris-biotech.de |

| Selectivity | Unique steric and electronic profile | Can be tuned to avoid off-target effects | acs.org |

| Lipophilicity | Lower clogP compared to other alkyl/aryl groups | Improved solubility and pharmacokinetic properties | iris-biotech.de |

Impact of Substituents at Pyrimidine Positions 2, 4, and 6 on Functional Profiles

The functional profile of this compound derivatives is highly dependent on the nature of the substituents at the 2, 4, and 6-positions of the pyrimidine ring. These positions are frequently modified to optimize interactions with the target protein, thereby influencing potency and selectivity.

In the context of kinase inhibitors, the pyrimidine ring often serves as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. nih.gov Substituents at the 2 and 4-positions can significantly modulate these interactions. For example, in a series of N-methyl-3-(pyrimidin-4-ylamino)benzenesulfonamide inhibitors of TNNI3K, a hydrogen bond forms between the pyrimidine nitrogen and an amide N-H in the hinge region. acs.org The electronic properties of substituents on the pyrimidine ring can influence the strength of this hydrogen bond acceptor. acs.org

A study on 4,6-disubstituted pyrimidine-based inhibitors of MARK4 kinase involved varying aryl(sulfonyl)piperazine fragments at one position and a fixed thiophene (B33073) group at the other. nih.gov The results indicated that the nature of the aryl group had a significant impact on inhibitory activity. nih.gov Similarly, research on diaminopyrimidine derivatives as FAK inhibitors showed that different substitutions led to a range of potencies. rsc.org

Systematic variation of substituents has been a powerful tool for elucidating SAR. In one study, incorporating a sulfonamide-bearing side chain at the pyrimidine 4-position resulted in compounds that inhibited a fewer number of kinases, suggesting a path towards increased selectivity. acs.org At the 2-position, a substituted pyrazole (B372694) was found to yield aminopyrimidines with narrower inhibition profiles. acs.org

| Position | Substituent Type | Effect on Kinase Inhibition | Reference |

| C4 | Sulfonamide-bearing side chain | Narrower kinase inhibition profile (increased selectivity) | acs.org |

| C2 | Substituted pyrazole | Narrower kinase inhibition profile (increased selectivity) | acs.org |

| C4 and C6 | Aryl(sulfonyl)piperazine fragments | Modulated inhibitory activity based on the nature of the aryl group | nih.gov |

| C4 | Phenylamino group | Hinge-binding interaction, potency influenced by H-bond strength | acs.org |

Design Principles for Novel Cyclopropylpyrimidine Derivatives Based on SAR Insights

Based on the extensive SAR studies conducted on the this compound scaffold and its derivatives, several key design principles have emerged for the development of novel and improved therapeutic agents, particularly kinase inhibitors:

Leverage the Cyclopropyl Group for Favorable Pharmacokinetics: The cyclopropyl moiety at the C5 position should be retained or considered as a bioisosteric replacement for other small alkyl groups to enhance metabolic stability and reduce clearance. nih.govhyphadiscovery.com Its conformational rigidity can also be exploited to improve binding affinity. iris-biotech.de

Utilize the C4-Chloro as a Synthetic Handle: The chlorine atom at the C4 position is an excellent leaving group for nucleophilic substitution, providing a straightforward route to introduce a wide variety of side chains. This position is critical for interacting with the solvent-exposed region of many kinase active sites, and careful selection of the substituent can significantly impact potency and selectivity.

Tune Selectivity through C2 and C6 Modifications: The C2 and C6 positions are key for modulating the kinase selectivity profile. Introducing sterically demanding or electronically distinct groups at these positions can disrupt binding to off-target kinases while maintaining or improving affinity for the desired target. For instance, substituted pyrazoles at the C2 position have been shown to narrow the inhibition profile. acs.org

Optimize Hinge-Binding Interactions: The nitrogen atoms of the pyrimidine ring are crucial for forming hydrogen bonds with the kinase hinge region. The design of substituents at the 2, 4, and 6-positions should consider their electronic influence on the hydrogen bond acceptor strength of the pyrimidine nitrogens to maximize binding affinity. acs.org

Incorporate Polar Moieties to Improve Physicochemical Properties: While the core scaffold can be lipophilic, the introduction of polar groups, such as sulfonamides or carboxylic acids, in the side chains can improve solubility and other drug-like properties, which is often necessary for clinical development. researchgate.net

Computational and Spectroscopic Characterization of 4 Chloro 5 Cyclopropylpyrimidine Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the properties of molecular systems before their synthesis. researchgate.netiiste.org These ab initio methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure, offering a powerful predictive lens into its geometry, stability, and reactivity. nih.govscirp.org

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. jocpr.com Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), researchers can calculate key geometric parameters (bond lengths, bond angles, and dihedral angles) for 4-chloro-5-cyclopropylpyrimidine analogues. jocpr.comafricanjournalofbiomedicalresearch.com For instance, calculations on related pyrimidine (B1678525) derivatives show that all bonds within the pyrimidine ring exhibit partial double bond character. nih.gov The calculated geometric parameters are often in close agreement with experimental data obtained from techniques like X-ray crystallography. irjweb.com

Electronic structure analysis provides information on the distribution of electrons within the molecule. Properties such as atomic charges can be calculated, revealing the electrophilic and nucleophilic sites. nih.gov For example, in 5-chlorouracil, DFT calculations have shown that the carbon atom bonded to chlorine is more electronegative than other carbons in the ring, indicating its potential role in chemical reactions. nih.gov This type of analysis is vital for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Pyrimidine Ring (Calculated via DFT) Note: This table presents typical data ranges derived from computational studies of pyrimidine derivatives and is for illustrative purposes. Actual values for a specific this compound analogue would require a dedicated calculation.

| Parameter | Bond | Typical Calculated Value (Å) | Parameter | Angle | Typical Calculated Value (°) |

| Bond Length | C2-N1 | 1.34 | Bond Angle | N1-C2-N3 | 128 |

| Bond Length | N1-C6 | 1.33 | Bond Angle | C2-N3-C4 | 116 |

| Bond Length | C6-C5 | 1.42 | Bond Angle | N3-C4-C5 | 122 |

| Bond Length | C5-C4 | 1.44 | Bond Angle | C4-C5-C6 | 117 |

| Bond Length | C4-N3 | 1.33 | Bond Angle | C5-C6-N1 | 122 |

| Bond Length | C5-Cyclopropyl | 1.51 | Bond Angle | C6-N1-C2 | 115 |

| Bond Length | C4-Cl | 1.74 |

Frontier Molecular Orbital (FMO) theory simplifies the complex picture of molecular orbitals by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.comirjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comnih.govresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a small gap indicates that a molecule is more polarizable and prone to chemical reactions. nih.govresearchgate.net Introducing different substituent groups onto the pyrimidine ring can tune the HOMO and LUMO energy levels and, consequently, the energy gap. rsc.org For analogues of this compound, FMO analysis can predict how modifications will impact their electronic properties and potential bioactivity. irjweb.comirjweb.com

Table 2: Illustrative Frontier Molecular Orbital Energies for Pyrimidine Analogues Note: These values are examples to illustrate the effect of substituents. They are not specific to a single molecule but represent trends observed in computational studies.

| Compound Analogue | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Implication |

| Pyrimidine Core | -6.9 | -0.2 | 6.7 | High Stability |

| Analogue with Electron-Donating Group | -6.3 | -0.1 | 6.2 | Increased Reactivity/Nucleophilicity |

| Analogue with Electron-Withdrawing Group | -7.2 | -0.8 | 6.4 | Increased Electrophilicity |

| This compound | -7.1 | -0.6 | 6.5 | Stable, with defined electrophilic sites |

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound analogues designed to interact with biological targets such as proteins or enzymes, MD simulations can provide critical insights into the dynamics of the ligand-target complex. nih.gov These simulations can reveal the preferred binding poses of the ligand, the stability of the interaction, and the specific amino acid residues involved in forming the binding pocket. nih.govnih.gov By simulating the behavior of the molecule in a dynamic environment, such as a cell membrane or in complex with a redox partner, researchers can understand the conformational changes that are crucial for its function. nih.gov This information is invaluable for rational drug design and for understanding the molecular basis of a compound's activity.

X-ray Crystallography for Precise Molecular Structure Elucidation

While computational methods provide theoretical predictions, X-ray crystallography offers definitive experimental evidence of a molecule's three-dimensional structure in the solid state. This technique is considered the gold standard for molecular structure elucidation. nih.gov

Single-crystal X-ray diffraction analysis involves irradiating a well-formed crystal of a compound with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the precise positions of each atom. nih.gov This analysis provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and stereochemistry. mdpi.com For chloro-cyclopropylpyrimidine derivatives, this technique can definitively establish the orientation of the cyclopropyl (B3062369) and chloro substituents relative to the pyrimidine ring. researchgate.netresearchgate.net The crystallographic data obtained is often presented in a standardized format, as shown in the table below.

Table 3: Representative Crystallographic Data for a Chloro-Substituted Pyrimidine Derivative Note: This table is a composite example based on published crystal structures of similar heterocyclic compounds. nih.govresearchgate.netnih.gov

| Parameter | Value |

| Chemical Formula | C₉H₉ClN₂O nih.gov |

| Formula Weight | 196.63 g/mol nih.gov |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.000 (4) nih.gov |

| b (Å) | 11.454 (6) nih.gov |

| c (Å) | 12.001 (7) nih.gov |

| α (°) | 90 |

| β (°) | 76.084 (6) nih.gov |

| γ (°) | 90 |

| Volume (ų) | 1042.9 (10) nih.gov |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 296 nih.gov |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Beyond defining the structure of a single molecule, X-ray crystallography also reveals how multiple molecules arrange themselves in the crystal lattice. This solid-state packing is governed by a network of intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. nih.gov For chloro-cyclopropylpyrimidine analogues, the analysis might show O—H⋯N or C—H⋯O hydrogen bonds linking adjacent molecules, forming complex three-dimensional architectures. nih.gov Understanding these interactions is crucial as they influence the compound's physical properties, including melting point, solubility, and stability. The specific packing arrangement can also impact how a compound behaves in solid dosage forms. nih.gov

Advanced Spectroscopic Characterization Techniques

The unequivocal structural elucidation of novel chemical entities is paramount in contemporary chemical research. Advanced spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), serve as the cornerstones of molecular characterization. This section details the application of these methods for the structural assignment and analysis of this compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. The analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

For this compound, the ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the pyrimidine ring protons and the protons of the cyclopropyl substituent. The pyrimidine protons, typically appearing in the aromatic region, are expected to show characteristic chemical shifts influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent. The protons of the cyclopropyl group will appear in the aliphatic region, with their chemical shifts and coupling patterns providing valuable information about their spatial arrangement.

The predicted ¹H NMR spectral data for this compound is presented in Table 1. The protons on the pyrimidine ring (H-2 and H-6) are expected to appear at approximately 8.5 and 8.7 ppm, respectively. The methine proton of the cyclopropyl group (H-1') is predicted to be a multiplet around 1.5-1.6 ppm, while the methylene (B1212753) protons (H-2' and H-3') are expected to appear as multiplets in the range of 0.8-1.2 ppm.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~ 8.7 | s |

| H-6 | ~ 8.5 | s |

| H-1' | ~ 1.5-1.6 | m |

| H-2', H-3' | ~ 0.8-1.2 | m |

| s = singlet, m = multiplet |

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments within the molecule. For this compound, seven distinct carbon signals are expected. The chemical shifts of the pyrimidine carbons are influenced by the electronegative nitrogen atoms and the chlorine atom, causing them to resonate at lower field strengths. The carbons of the cyclopropyl ring will appear at a much higher field.

Table 2 summarizes the predicted ¹³C NMR chemical shifts. The carbon atoms of the pyrimidine ring are expected to resonate in the region of 120-160 ppm. Specifically, C-4, being directly attached to the chlorine atom, is predicted to have a chemical shift of around 158 ppm. The cyclopropyl carbons are anticipated to appear at higher field, with the methine carbon (C-1') around 15 ppm and the methylene carbons (C-2' and C-3') around 10 ppm.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 155 |

| C-4 | ~ 158 |

| C-5 | ~ 125 |

| C-6 | ~ 150 |

| C-1' | ~ 15 |

| C-2' | ~ 10 |

| C-3' | ~ 10 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structural features through the analysis of its fragmentation pattern. For this compound, electron ionization (EI) mass spectrometry would be expected to yield a distinct molecular ion peak and a series of characteristic fragment ions.

The molecular weight of this compound is 154.6 g/mol . Therefore, the mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 154. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 156 with an intensity of about one-third of the molecular ion peak is also expected. nih.gov

The fragmentation of this compound under EI conditions would likely proceed through several pathways. A common fragmentation pattern for aromatic and heterocyclic compounds involves the loss of small, stable molecules or radicals. The expected major fragmentation pathways and the corresponding m/z values are detailed in Table 3.

One probable fragmentation pathway involves the loss of a chlorine radical (Cl•) from the molecular ion, resulting in a fragment at m/z 119. Another likely fragmentation is the loss of a hydrogen cyanide (HCN) molecule from the pyrimidine ring, leading to a fragment at m/z 127. Fragmentation of the cyclopropyl ring is also possible, for instance, through the loss of an ethylene (B1197577) molecule (C₂H₄), which would yield a fragment at m/z 126.

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

| [M]⁺ | Molecular Ion | 154 |

| [M+2]⁺ | Isotopic Peak (³⁷Cl) | 156 |

| [M-Cl]⁺ | Loss of Chlorine radical | 119 |

| [M-HCN]⁺ | Loss of Hydrogen Cyanide | 127 |

| [M-C₂H₄]⁺ | Loss of Ethylene from cyclopropyl ring | 126 |

The analysis of these fragment ions provides corroborating evidence for the structure of this compound. The presence of the isotopic cluster for chlorine and the characteristic losses from both the pyrimidine and cyclopropyl moieties would collectively allow for a confident structural assignment.

Biological Activity and Molecular Mechanisms of Action for 4 Chloro 5 Cyclopropylpyrimidine Derivatives

Anti-Infective Applications

Derivatives of 4-chloro-5-cyclopropylpyrimidine have demonstrated significant potential in combating various infectious agents, including viruses, bacteria, and parasites. Their efficacy stems from the targeted inhibition of key microbial enzymes and proteins that are crucial for the survival and replication of these pathogens.

Antiviral Activity and Specific Target Modulation

The antiviral properties of pyrimidine (B1678525) derivatives have been a subject of extensive research, leading to the discovery of compounds with activity against a variety of viruses. nih.gov

Anti-HBV Potential: Chronic infection with the hepatitis B virus (HBV) is a major global health issue. nih.gov Acyclic pyrimidine nucleosides containing a 1-[(2-hydroxyethoxy)methyl] moiety have been synthesized and evaluated for their anti-HBV activity. nih.gov Among these, 5-chloro and 5-bromo analogues were found to be particularly effective and selective antiviral agents against wild-type duck HBV and human HBV-containing cells. nih.gov These compounds were also shown to be effective against lamivudine-resistant HBV strains, which is a significant clinical challenge. nih.gov The mechanism of action is believed to involve the inhibition of HBV replication. nih.gov Another study identified compounds that inhibit the interaction between the HBV core protein and the PreS region of the surface protein, which is essential for the production of new virus particles. nih.gov

Antiherpetic Potential: Some quaternized promazine (B1679182) derivatives have been found to exhibit activity against Herpes Simplex Virus-1 (HSV-1). nih.gov One such derivative, N-(4-chlorobenzyl)triflupromazinium chloride, acts as a reversible inhibitor, likely targeting the early stages of viral replication. nih.gov Pyrimidine-containing compounds have been reported to inhibit a wide range of viruses, including herpes virus. nih.gov

Antitubercular Activity against Mycobacterium tuberculosis and Enoyl-CoA Hydratase Inhibition

Tuberculosis remains a significant cause of mortality and morbidity worldwide. The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents.

Some derivatives of this compound have shown promising antitubercular activity. For instance, a series of 7-chloro-4-quinolinylhydrazones were synthesized and evaluated for their in vitro activity against M. tuberculosis H37Rv. nih.gov Several of these compounds exhibited significant minimum inhibitory concentrations (MICs), comparable to first-line anti-TB drugs like ethambutol (B1671381) and rifampicin. nih.gov

A key target for antitubercular drugs is enoyl-CoA hydratase (ECH), an essential enzyme in the fatty acid beta-oxidation pathway of M. tuberculosis. nih.govwikipedia.org This pathway is crucial for providing the bacterium with energy and building blocks for its cell wall. ECH catalyzes the hydration of a double bond in enoyl-CoA thioesters. nih.gov The enzyme works by using two glutamate (B1630785) residues to activate a water molecule for a syn-addition across the double bond. nih.govwikipedia.org Inhibition of this enzyme disrupts the fatty acid metabolism of the bacterium, leading to its death. taylorandfrancis.com Mechanistic studies have been conducted on the inactivation of ECH by compounds like methylenecyclopropylformyl-CoA, which can irreversibly inactivate the enzyme. nih.gov

Antiplasmodial Activity and Dual Kinase Inhibition

Malaria, caused by the parasite Plasmodium falciparum, continues to be a major global health threat, with drug resistance hampering control efforts. nih.gov Derivatives of this compound have emerged as a promising class of antiplasmodial agents.

Dual Kinase Inhibition (e.g., PfGSK3/PfPK6): Researchers have identified 2,4,5-trisubstituted pyrimidines as potent dual inhibitors of two essential plasmodial kinases: P. falciparum glycogen (B147801) synthase kinase-3 (PfGSK3) and PfPK6. nih.govacs.org These kinases are considered vital targets for new antimalarial drugs. acs.orgchemrxiv.org A compound known as IKK16 was discovered to be a dual inhibitor of PfGSK3 and PfPK6 with activity against the blood stage of the parasite. nih.govacs.org Further synthesis and structure-activity relationship studies led to the discovery of derivatives with even greater potency. chemrxiv.org For example, compounds 23d and 23e demonstrated significant dual inhibitory activity and antiplasmodial effects. nih.govacs.org However, these compounds also showed some promiscuity by inhibiting human kinases. nih.govacs.org

| Compound | PfGSK3 IC₅₀ (nM) | PfPK6 IC₅₀ (nM) | Pf3D7 EC₅₀ (nM) |

| 23d | 172 | 11 | 552 ± 37 |

| 23e | 97 | 8 | 1400 ± 13 |

PfDHFR Inhibition: Another critical target in P. falciparum is dihydrofolate reductase (PfDHFR), an enzyme essential for the synthesis of nucleic acids. nih.gov Pyrimidine-based antifolate drugs have been widely used, but their efficacy has been compromised by the emergence of resistance-conferring mutations in the pfahfr gene. nih.govresearchgate.net The development of new inhibitors that are effective against both wild-type and mutant PfDHFR is a key research focus. nih.gov Fragment-based screening has been employed to identify novel non-pyrimidine scaffolds that can inhibit PfDHFR. nih.gov

Oncological and Immunological Relevance

In addition to their anti-infective properties, derivatives of this compound have shown significant potential in the fields of oncology and immunology. Their ability to modulate key signaling pathways involved in cell growth, proliferation, and immune responses makes them attractive candidates for the development of new cancer therapies.

PI3K Inhibitory Activity

The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in human cancers, playing a crucial role in cell proliferation, survival, and migration. nih.govmdpi.com Consequently, PI3K has become a major target for cancer drug development. rsc.orgnih.gov

Several derivatives of this compound have been identified as potent PI3K inhibitors. mdpi.com For instance, new fluorinated analogues of a selective PI3Kδ inhibitor, CPL302415, have been designed and evaluated for their biological activity. nih.gov The introduction of fluorine atoms can enhance the biological activity of lead compounds. nih.gov Computational methods, such as induced-fit docking and molecular dynamics, have been used to predict the activity of these halogenated derivatives and guide their rational design. nih.gov

Another study reported the discovery of a new class of fluoroquinolone derivatives with improved potency towards PI3K. rsc.org Computational docking studies suggested that these compounds bind tightly to the ATP binding pocket of the enzyme. rsc.org Furthermore, the synthesis of novel trisubstituted morpholinopyrimidines has yielded a PI3K inhibitor with increased potency compared to the well-characterized inhibitor ZSTK474. mdpi.com This new compound demonstrated inhibition of AKT phosphorylation, a downstream effector of the PI3K pathway. mdpi.com

CXCR4 Antagonism

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that plays a critical role in cancer progression, including tumor growth, metastasis, and angiogenesis. nih.gov It is also involved in the trafficking of immune cells. Overexpression of CXCR4 is associated with a more aggressive clinical course in certain hematological malignancies like Waldenström's macroglobulinemia. nih.gov

Agrochemical Applications: Herbicide Activity

The pyrimidine chemical family, which includes this compound derivatives, has been successfully developed for use in agriculture as herbicides. These compounds can offer selective control of unwanted vegetation.

A prominent example of a herbicide derived from this chemical class is Aminocyclopyrachlor. wikipedia.org This compound belongs to the pyrimidine carboxylic acid family and functions as a systemic, selective herbicide for controlling broadleaf weeds. wikipedia.orgresearchgate.net The mechanism of action for Aminocyclopyrachlor is based on its ability to mimic the natural plant growth hormone auxin. wikipedia.orgusda.govunl.edu

By acting as a synthetic auxin, Aminocyclopyrachlor disrupts the normal hormonal balance in susceptible plants, primarily dicots. wikipedia.orgusda.gov This interference leads to undifferentiated and uncontrolled cell division and elongation, resulting in classic auxin herbicide damage symptoms such as leaf curling and twisting. wikipedia.org The core of this process is the disruption of gene expression, which alters normal plant development and ultimately proves fatal to the weed. wikipedia.org Aminocyclopyrachlor is effective against actively growing tissue and provides both pre- and post-emergent weed control. wikipedia.orgusda.gov

Other Reported Biological Activities

Beyond their use in agrochemicals, derivatives containing the pyrimidine scaffold have been investigated for various therapeutic applications, demonstrating a range of biological effects at the cellular level.

Certain derivatives have shown potential as antiandrogens. Antiandrogens are substances that prevent or inhibit the biological effects of androgens, the male sex hormones, at the target cell level. nih.gov The primary mechanism for many antiandrogenic compounds is the competitive inhibition of androgen binding to their cellular receptors. nih.gov Non-steroidal antiandrogens, for instance, interact with the androgen receptor to block the action of androgens. nih.gov Diarylpyrimidine derivatives represent a class of compounds that have been explored for various biological activities, and their structural features are relevant to the development of receptor inhibitors. nih.gov

Recent research has identified pyrimidine derivatives as potent inhibitors of Ubiquitin-Specific Protease 1 (USP1). researchgate.netnih.gov USP1 is a deubiquitinating enzyme that plays a critical role in cellular processes like the DNA damage response. researchgate.net As USP1 is overexpressed in some cancers and influences tumor progression, its inhibition is a promising strategy for cancer therapy. researchgate.net

Specifically, a series of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives were designed and synthesized, demonstrating excellent inhibitory activity against USP1. nih.gov These compounds were found to be reversible and noncompetitive inhibitors of the enzyme. nih.gov The inhibition of USP1 by these derivatives can lead to the degradation of downstream proteins, such as ID1, and inhibit the growth of cancer cell lines. researchgate.net The development of these inhibitors opens a potential new avenue for therapeutic intervention, both as single agents and in combination with other therapies. nih.gov

Below is a table of representative USP1 inhibitors and their activities.

Table 1: Activity of Representative Pyrido[2,3-d]pyrimidin-7(8H)-one USP1 Inhibitors This is an interactive table. You can sort and filter the data.

| Compound | USP1/UAF1 Inhibition | Antiproliferative Effect (Cell Line) | Cell Cycle Arrest Phase (Cell Line) |

|---|---|---|---|

| 1k | Excellent | Strong (NCI-H1299) | S Phase (MDA-MB-436) |

| 1m | Excellent | Strong (NCI-H1299) | S Phase (MDA-MB-436) |

| 2d | Excellent | Strong (NCI-H1299) | S Phase (MDA-MB-436) |

Molecular Docking and Binding Interaction Analysis

To understand how these derivatives interact with their biological targets at a molecular level, computational methods are frequently employed. Molecular docking is a key technique in this analysis.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. benthamscience.com This method provides valuable insights into the binding affinity, mode, and energy of the interaction. benthamscience.comresearchgate.net

The process typically begins with obtaining the three-dimensional crystal structure of the target protein, often from a repository like the Protein Data Bank (PDB). researchgate.net The protein and ligand structures are then prepared by adding hydrogen atoms and assigning charges. nih.gov Using software such as AutoDock, the ligand is then "docked" into a defined binding cavity on the protein surface. researchgate.netnih.gov The program then calculates the most stable binding conformations and their corresponding binding energies. researchgate.net

This approach has been widely applied to pyrimidine derivatives to understand their interactions with various protein targets. For example, docking studies have been used to:

Analyze the binding of pyrimidine derivatives to the breast cancer resistance protein ABCG2, identifying key interactions within the binding cleft. nih.gov

Predict the binding modes of pyrimidine candidates within the ligand-binding domain of the anti-apoptotic protein Bcl-2. mdpi.com

Evaluate how triple-modified colchicine (B1669291) analogues, which can feature a chloro-substituent, bind to β-tubulin. nih.gov

Investigate the binding of pyrimidinyloxyphenoxypropionates to the acetyl-CoA carboxylase (ACCase) active site, revealing interactions with key amino acid residues. researchgate.net

These computational analyses are crucial for understanding structure-activity relationships and for the rational design of new, more potent derivatives. researchgate.netnih.gov

Scientific Focus: The Rationalization of Biological Activity in this compound Derivatives

Despite a comprehensive search of scientific literature, detailed studies focusing specifically on the biological activity and molecular binding modes of this compound derivatives are not presently available.

The exploration of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry. The pyrimidine scaffold, in particular, is a privileged structure, forming the core of numerous biologically active molecules, including anticancer and antimicrobial agents. The specific substitution pattern of a 4-chloro group and a 5-cyclopropyl moiety on the pyrimidine ring suggests a potential for unique biological interactions. The chloro atom can act as a leaving group for covalent modification or participate in halogen bonding, while the compact, rigid cyclopropyl (B3062369) group can probe specific hydrophobic pockets within a biological target.

However, for an in-depth analysis of the biological activity and the rationalization of these activities through proposed binding modes, specific research is required. This would typically involve:

Synthesis of a library of this compound derivatives: This would allow for the exploration of structure-activity relationships (SAR), where systematic changes to the molecule's periphery would be correlated with changes in biological effect.

Screening for biological activity: These compounds would need to be tested against a panel of biological targets, such as enzymes or receptors, to identify any inhibitory or activating effects.

Molecular modeling and docking studies: Once a biological target is identified, computational methods can be used to predict how the this compound derivatives might bind to the active site of the target. These studies can elucidate key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the compound's potency and selectivity.

X-ray crystallography: The most definitive method for understanding binding modes is to obtain a crystal structure of the compound in complex with its biological target. This provides a detailed, three-dimensional view of the interactions at an atomic level.

While the broader class of pyrimidine derivatives has been extensively studied, the specific focus on this compound is not represented in the current body of published research. For instance, studies on other substituted pyrimidines, such as those with different halogen substitutions or alternative groups at the 5-position, have shown activities like kinase inhibition or antagonism of G-protein coupled receptors. These studies often include detailed molecular docking to rationalize the observed biological effects. However, it would be scientifically inaccurate to extrapolate these findings to the this compound scaffold without direct experimental evidence.

The absence of specific research on this compound class means that a detailed discussion on the rationalization of its biological activity through proposed binding modes cannot be constructed at this time. Further research is needed to unlock the potential of this compound derivatives and to understand their interactions with biological systems.

Q & A

Q. How can structural modifications enhance the metabolic stability of this compound derivatives?

- Methodology : Introduce electron-donating groups (e.g., OMe at C6) to reduce CYP450-mediated oxidation. Assess stability in human liver microsomes (HLM) with NADPH cofactor. Compare half-life (t₁/₂) with parent compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.